Piperafizine A

Description

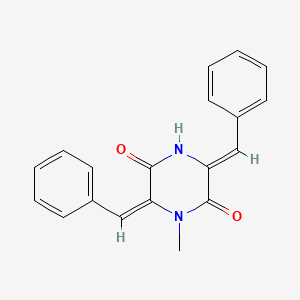

Piperafizine A (CAS: 130603-59-7) is a methylated diketopiperazine derived from the natural product Plinabulin. It was first isolated from Streptoverticillium aspergilloides and is structurally characterized as a condensation product of two phenylalanine residues . Its molecular formula is C₁₉H₁₆N₂O₂, with a molecular weight of 304.3 g/mol .

As a P-glycoprotein (P-gp) inhibitor, this compound enhances the cytotoxicity of vincristine, a chemotherapeutic agent often effluxed by cancer cells via P-gp. This potentiation occurs in a dose-dependent manner (1–20 µg/mL), comparable to verapamil, a well-known P-gp inhibitor . Additionally, this compound exhibits antimalarial activity against Plasmodium falciparum (IC₅₀ = 6.5 µM) and has been implicated in neurodegenerative studies due to its ability to cross the blood-brain barrier and induce dopaminergic neuron death in Caenorhabditis elegans .

Properties

IUPAC Name |

(3Z,6E)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILBTCUXPAXMSM-RFTYBOQRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C/C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Dipeptides

Linear dipeptides (e.g., Ac-Phe-Gly-OH) undergo thermal or acid-catalyzed cyclization to form 2,5-DKPs. A study by MDPI (2023) demonstrated that heating Ac-Phe-Gly-OH at 120°C in toluene for 12 hours yielded the 2,5-DKP core in 78% purity. However, this method requires stringent anhydrous conditions to avoid hydrolysis.

Enzymatic Cyclization

Lipase-catalyzed cyclization offers a stereoselective alternative. Candida antarctica lipase B (CAL-B) has been employed to cyclize dipeptide esters under mild conditions (pH 7.0, 25°C), achieving enantiomeric excesses >90% for certain substrates. While enzymatic methods are eco-friendly, scalability remains a limitation.

Functionalization via Aldol Condensation and Allylation

Introducing unsaturated groups at the 3 and 6 positions of the 2,5-DKP core is critical for this compound’s structure. A two-step aldol condensation–allylation sequence is widely employed.

Aldol Condensation with Aromatic Aldehydes

In a representative procedure, 1,4-diacetyl-2,5-diketopiperazine reacts with substituted benzaldehydes (e.g., 2-methoxybenzaldehyde) in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds at room temperature for 6–8 hours, forming a 3-arylidene intermediate. For example:

Allylation and Second Aldol Step

The intermediate undergoes allylation with allyl bromide, followed by a second aldol condensation with a different aldehyde (e.g., naphthaldehyde). Heating at 95°C for 4 hours in tetrahydrofuran (THF) affords the 3,6-diunsaturated product. A typical yield range is 21–67%, depending on steric and electronic factors.

Stereochemical Control and Reduction Strategies

Reduction of unsaturated intermediates to achieve the desired stereochemistry is a critical step. Lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are commonly used.

LiAlH₄-Mediated Reduction

A patent by Pollard et al. (1966) detailed the reduction of 3,4-dehydro-piperazine-2-one derivatives using LiAlH₄ in tetrahydrofuran (THF). For instance, 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one was reduced to 1-methyl-3-phenylpiperazine in 60.5% yield under optimized conditions (50–55°C, 3–4 hours).

Catalytic Hydrogenation

Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 bar) selectively reduces double bonds while preserving the DKP ring. A study by RSC Publishing (2006) achieved 84% enantiomeric excess using chiral catalysts during piperazine desymmetrization.

Optimization of Reaction Conditions

Comparative studies highlight the impact of solvents, bases, and temperature on yield and selectivity.

Solvent Effects

Base Selection

-

K₂CO₃ : Preferred for aldol condensations due to mild basicity and solubility in THF.

-

NaOH : Used in stoichiometric reductions to quench excess LiAlH₄.

Data Tables: Comparative Synthesis Metrics

Table 1. Yield Comparison for Key Synthetic Steps

Scientific Research Applications

Chemical Structure and Synthesis

Piperafizine A is characterized as an N-monoalkylated derivative of plinabulin. The synthesis involves a multicomponent protocol that enhances its bioactivity compared to its parent compound. This modification is crucial for improving lipophilicity and stability against enzymatic degradation, which are significant factors in drug design .

Efficacy Against Cancer Cell Lines

In vitro studies have reported IC50 values ranging from 0.7 to 8.9 μM for various derivatives of this compound against multiple cancer cell lines:

- Compound 11, a derivative with specific functional groups, displayed the strongest activity with an IC50 of 1.2 μM against A549 cells and 0.7 μM against HeLa cells .

Lipophilicity and Bioavailability

The lipophilicity of this compound has been enhanced through structural modifications, allowing for better absorption and distribution in biological systems. This property is essential for crossing cellular membranes effectively .

Novel Drug Delivery Systems

Innovative drug delivery systems such as niosomal formulations combined with chitosan have been explored to improve the pharmacokinetic profile of this compound. These systems can enhance the compound's ability to cross the blood-brain barrier and provide sustained release, making it a promising candidate for treating neurological conditions as well as cancers .

Broader Biological Activities

Beyond its anticancer properties, this compound and related compounds have shown potential in various biological activities:

- Antiviral : Some derivatives exhibit antiviral properties, indicating a broader therapeutic potential.

- Antioxidative : The antioxidative effects contribute to their utility in combating oxidative stress-related diseases .

Comparative Analysis of Derivatives

A comparative analysis of this compound with other diketopiperazine derivatives highlights its unique advantages:

| Compound | IC50 (A549) | IC50 (HeLa) | Mechanism of Action | Lipophilicity |

|---|---|---|---|---|

| This compound | 1.2 μM | 0.7 μM | Apoptosis induction | High |

| Piperafizine B | >10 μM | >10 μM | Weak activity | Low |

| XR334 | >10 μM | >10 μM | Weak activity | Low |

| Plinabulin | 5 μM | 4 μM | Apoptosis induction | Moderate |

This table illustrates the superior potency of this compound compared to its counterparts.

In Vitro Studies

Several studies have validated the anticancer efficacy of this compound through rigorous testing on various cancer cell lines, establishing a foundation for future clinical applications.

Mechanism of Action

The mechanism of action of Piperafizine A involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Key Findings :

- This compound’s small molecular weight (304.3 g/mol) compared to verapamil (454.6 g/mol) and cyclosporine A (1202.6 g/mol) may enhance tissue penetration .

Antitumor Activity

- Mechanism : Synergizes with vincristine by blocking P-gp-mediated efflux, increasing intracellular drug retention .

- In Vitro Data : Restores vincristine accumulation in resistant cancer cells at 1–20 µg/mL, comparable to verapamil .

Antimalarial Activity

- IC₅₀: 6.5 µM against P. falciparum, with a novel crystal structure reported .

Neurotoxicity

- Crosses the blood-brain barrier and induces dopaminergic neuron death in C.

Data Tables

Table 1: Comparative Bioactivity Profile

| Compound | Antitumor (P-gp Inhibition) | Antimalarial (IC₅₀) | Neurotoxicity |

|---|---|---|---|

| This compound | Yes (dose-dependent) | 6.5 µM | Yes (C. elegans) |

| Verapamil | Yes | N/A | No |

| Cyclosporine A | Yes | N/A | Nephrotoxicity |

Table 2: Physicochemical Properties

| Property | This compound | Plinabulin | Verapamil |

|---|---|---|---|

| Molecular Weight | 304.3 | 524.6 | 454.6 |

| Solubility | DMSO | DMSO | Water/DMSO |

| CAS Number | 130603-59-7 | 325457-99-6 | 52-53-9 |

Q & A

Q. Table 1. Key Analytical Parameters for this compound Characterization

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Exact Mass | HRMS (ESI+) | 304.1287 ± 0.0001 | |

| Purity | HPLC (C18 column) | ≥95% (λ=254 nm) | |

| Solubility (aqueous) | Shake-flask | ≤10 µg/mL (pH 7.4) |

Q. Table 2. Experimental Design for Synergy Studies

| Component | Details |

|---|---|

| Cell Line | MCF-7 (ER+) + vincristine-resistant variant |

| Drug Combinations | This compound (0.1–10 µM) + vincristine (0.01–1 µM) |

| Endpoint | CI < 1 (synergy) via CompuSyn software |

| Controls | DMSO (vehicle), vincristine alone |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.